![molecular formula C13H22 B14309600 7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane CAS No. 116316-71-3](/img/structure/B14309600.png)
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane is a unique and intriguing compound. Its structure features two spirocyclic rings connected by a central carbon bridge. The compound’s chirality arises from the helical arrangement of its six-membered rings, making it an interesting subject for stereochemical investigations .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to 7,7-dimethyldispiro[2.0.5~4~.2~3~]undecane. One common approach involves cyclization of a suitable precursor containing two spirocyclic rings. For example, the reaction of a 1,3-dioxane or 1,3-dithiane derivative with appropriate substituents can yield the desired compound.
Reaction Conditions:: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of reagents and conditions depends on the specific precursor and desired stereochemistry.
Industrial Production:: While industrial-scale production methods are less common, laboratory-scale syntheses provide valuable insights into the compound’s properties and applications.
Chemical Reactions Analysis
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane undergoes various chemical reactions:
Oxidation: It can be oxidized to form functionalized derivatives.
Reduction: Reduction reactions yield saturated analogs.
Substitution: The compound can participate in substitution reactions at the bridgehead carbon.
Common Reagents: Lewis acids, oxidizing agents, and reducing agents are commonly used.
Major Products: These reactions lead to diverse products, including spirocyclic compounds with different functional groups.
Scientific Research Applications
Chemistry::
Chiral Catalysts: Researchers explore its use as a chiral scaffold in asymmetric synthesis.
Supramolecular Chemistry: Its unique structure contributes to host-guest interactions.
Materials Science:
Drug Design: The compound’s chirality may influence drug interactions.
Biological Activity: Studies assess its effects on biological systems.
Fine Chemicals: It serves as a building block for complex molecules.
Flavor and Fragrance: Some derivatives contribute to fragrance compositions.
Mechanism of Action
The exact mechanism by which 7,7-dimethyldispiro[2.0.5~4~.2~3~]undecane exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
7,7-Dimethyldispiro[2.0.5~4~.2~3~]undecane stands out due to its unique spirocyclic structure. While related compounds exist (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene ), its specific combination of features makes it distinct.
Properties
CAS No. |
116316-71-3 |
|---|---|
Molecular Formula |
C13H22 |
Molecular Weight |
178.31 g/mol |
IUPAC Name |
7,7-dimethyldispiro[2.0.54.23]undecane |
InChI |
InChI=1S/C13H22/c1-11(2)3-5-12(6-4-11)7-8-13(12)9-10-13/h3-10H2,1-2H3 |
InChI Key |
XILFIHGIWCRDMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CCC23CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



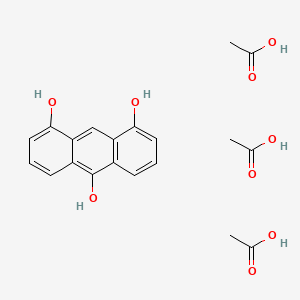
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
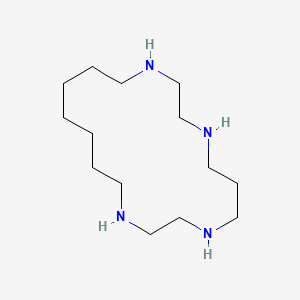
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
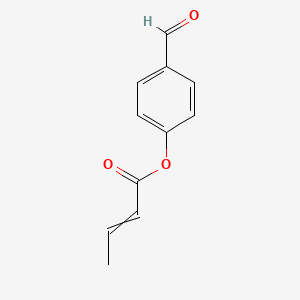
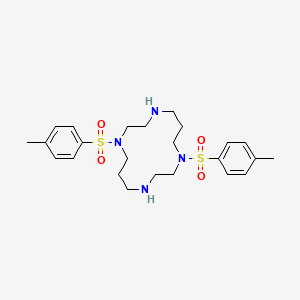
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
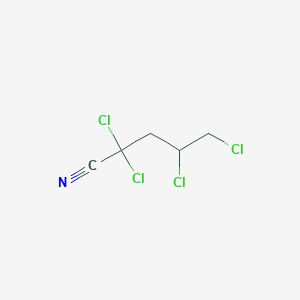
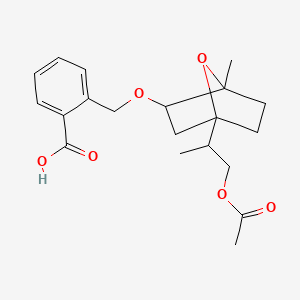
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
